molecular formula C20H19N3O3S B5408458 N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide

N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide

Cat. No.: B5408458
M. Wt: 381.4 g/mol
InChI Key: LMSRCRQOISCWTQ-UHFFFAOYSA-N
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Description

N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a pyridine-3-carboxamide moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenyl sulfonamide with 1-phenylethyl bromide to form the sulfamoyl intermediate. This intermediate is then coupled with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reactions are usually carried out in the presence of catalysts and solvents such as ethanol, and the reaction conditions are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl-pyridine compounds .

Scientific Research Applications

N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also modulate various signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
  • N-(4-sulfamoylphenyl)-2-carboxamide derivatives

Uniqueness

N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide stands out due to its unique combination of a sulfamoyl group and a pyridine-3-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(1-phenylethylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-15(16-6-3-2-4-7-16)23-27(25,26)19-11-9-18(10-12-19)22-20(24)17-8-5-13-21-14-17/h2-15,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSRCRQOISCWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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